molecular formula C23H24N6O2 B2381125 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-97-2

7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2381125
CAS RN: 361174-97-2
M. Wt: 416.485
InChI Key: RFMYXQVSUYGWQF-UHFFFAOYSA-N
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Description

7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BMPPD, is a novel purine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMPPD is a small molecule that can easily penetrate cell membranes and has shown promising results in various preclinical studies.

Scientific Research Applications

Analgesic and Anti-inflammatory Potential

Studies have demonstrated that derivatives of purine-2,6-dione, including compounds structurally related to 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, exhibit significant analgesic and anti-inflammatory activities. These activities were observed in vivo models such as the writhing syndrome and formalin tests. The analgesic and anti-inflammatory effects were notably stronger than those of reference drugs like acetylic acid, indicating the potential of these compounds as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Serotonin Receptor Affinity and Psychotropic Activity

Further research into derivatives of purine-2,6-dione has revealed their affinity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These compounds have shown potential psychotropic activity, demonstrating antidepressant-like and anxiolytic-like effects in animal models. The modifications in the structure of these compounds, such as the introduction of hydrophobic substituents, have led to the selection of potent ligands displaying these properties. This suggests a potential application in designing new therapeutic agents targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antiproliferative Activity

Derivatives of purine-2,6-dione conjugated with C-protected amino acids have been synthesized and evaluated for their antiproliferative activity. These compounds have shown promising results against various cancer cell lines, suggesting the potential of 7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione derivatives in the development of new anticancer agents. The diverse range of activities observed across the synthesized derivatives highlights the versatility and therapeutic potential of these compounds in cancer research (Molinari et al., 2015).

properties

IUPAC Name

7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-26-20-19(21(30)25-23(26)31)29(16-17-8-4-2-5-9-17)22(24-20)28-14-12-27(13-15-28)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYXQVSUYGWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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